An In-depth Technical Guide to Tetrachlorvinphos: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Tetrachlorvinphos: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorvinphos is a broad-spectrum organophosphate insecticide and acaricide. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), as well as a method for determining its primary biological effect through a cholinesterase activity assay, are presented. This document is intended to serve as a technical resource for professionals in research, drug development, and toxicology.
Chemical Identity and Properties
Tetrachlorvinphos, scientifically known as (Z)-2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate (B84403), is a crystalline solid.[1][2][3] It is primarily used to control ectoparasites on livestock and pets.[4][5][6]
Chemical Structure
The chemical structure of tetrachlorvinphos is characterized by a chlorinated phenyl group attached to a vinyl phosphate moiety.
Physicochemical Properties
A summary of the key physicochemical properties of tetrachlorvinphos is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | (Z)-2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate | [1][7] |
| Synonyms | Stirofos, Gardona, Rabon, CVMP, TCVP | [1][8] |
| CAS Number | 22248-79-9 ((Z)-isomer) | [3][7] |
| Chemical Formula | C₁₀H₉Cl₄O₄P | [1][7] |
| Molecular Weight | 365.96 g/mol | [1][7] |
| Appearance | Colorless crystals or white to tan powder | [1][3] |
| Melting Point | 97-98 °C | [7] |
| Boiling Point | 399.5 °C at 760 mmHg | |
| Water Solubility | 11 mg/L at 20 °C | |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, and dichloromethane. Limited solubility in aromatic hydrocarbons. | [1][2] |
| Stability | Slowly hydrolyzed in neutral and acidic aqueous media; rapidly hydrolyzed in alkaline media. | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
Tetrachlorvinphos, like other organophosphate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][4][9][10] AChE is crucial for the proper functioning of the nervous system, where it catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at cholinergic synapses.
The inhibition of AChE by tetrachlorvinphos leads to the accumulation of acetylcholine in the synaptic cleft.[4][10] This results in the continuous stimulation of cholinergic receptors, leading to a state of hypercholinergic activity.[4][10] The clinical signs of tetrachlorvinphos poisoning in insects and mammals are a direct consequence of this overstimulation of the nervous system.[4]
Experimental Protocols
This section provides detailed methodologies for the analysis of tetrachlorvinphos and the assessment of its biological activity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique for the quantification of tetrachlorvinphos in various matrices.
Sample Preparation (QuEChERS Method) [3]
-
Weigh 7.5 g of the homogenized sample (e.g., rice) into a 50 mL centrifuge tube.
-
Add 15 mL of HPLC-grade water containing 1% acetic acid and allow the sample to soak.
-
Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate.
-
Vortex for 1 minute at 2500 rpm and centrifuge at 3500 rpm for 10 minutes.
-
Transfer the supernatant to a new 15 mL centrifuge tube and centrifuge at 5000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).
-
Vortex for 1 minute at 2500 rpm and centrifuge at 10,000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
Instrumental Parameters [3]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7010B GC MS Triple Quad or equivalent.
-
Column: HP-5MS, 30 m x 0.250 mm diameter, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 150°C, ramp to 280°C at 30°C/min, hold for 10 minutes.
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC provides an alternative method for the determination of tetrachlorvinphos, particularly for samples that are not amenable to GC analysis.
Sample Preparation
Sample preparation can follow the QuEChERS protocol as described for GC-MS, with the final extract being solvent-exchanged into a mobile phase-compatible solvent if necessary.
Instrumental Parameters [11]
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used. For example, starting with 75% methanol and 25% water.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Cholinesterase Activity Assay
This assay measures the inhibitory effect of tetrachlorvinphos on cholinesterase activity, providing a functional measure of its biological effect. The Ellman method is a widely used colorimetric assay for this purpose.[1]
Principle
Acetylthiocholine is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.
Materials
-
Spectrophotometer capable of reading at 412 nm.
-
96-well microplate.
-
Phosphate buffer (0.1 M, pH 7.4).
-
DTNB solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
Sample containing cholinesterase (e.g., red blood cell lysate, plasma, or purified enzyme).
-
Tetrachlorvinphos solution of known concentrations.
Procedure [1]
-
Prepare a series of dilutions of tetrachlorvinphos in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute further in phosphate buffer.
-
In a 96-well plate, add the cholinesterase sample to each well.
-
Add the different concentrations of tetrachlorvinphos to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 10-30 minutes at room temperature.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of tetrachlorvinphos.
-
Determine the percent inhibition for each concentration relative to the control and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and mechanism of action of tetrachlorvinphos. The inclusion of detailed experimental protocols for its analysis and the assessment of its biological activity aims to equip researchers and scientists with the necessary information to conduct further studies on this important organophosphate insecticide. The provided diagrams offer a clear visual representation of the key processes involved.
References
- 1. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. epa.gov [epa.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Tetrachlorvinphos | C10H9Cl4O4P | CID 5284462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
